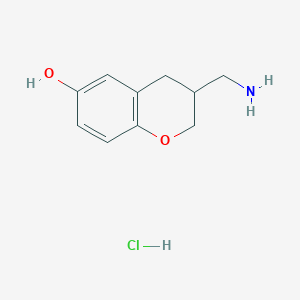
3-(Aminomethyl)chroman-6-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)chroman-6-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is a derivative of chroman, a benzopyran compound, and is characterized by the presence of an aminomethyl group at the 3-position and a hydroxyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)chroman-6-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with chroman-6-ol, which is commercially available or can be synthesized from chromanone derivatives.
Aminomethylation: The introduction of the aminomethyl group at the 3-position is achieved through a Mannich reaction. This involves the reaction of chroman-6-ol with formaldehyde and a primary amine (such as methylamine) under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-(Aminomethyl)chroman-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of chroman-6-one derivatives.
Reduction: Formation of 3-(aminomethyl)chroman-6-amine or 3-(aminomethyl)chroman-6-ol derivatives.
Substitution: Formation of various substituted chroman derivatives.
科学的研究の応用
3-(Aminomethyl)chroman-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Aminomethyl)chroman-6-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to the production of reactive oxygen species (ROS) and the activation of inflammatory mediators.
類似化合物との比較
Similar Compounds
Chromane derivatives: These include compounds such as chroman-2-one and chroman-4-one, which share a similar core structure but differ in functional groups.
Tocopherols: These are vitamin E compounds that have a similar chromanol structure and exhibit antioxidant properties.
Uniqueness
3-(Aminomethyl)chroman-6-ol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other chromane derivatives.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
3-(aminomethyl)-3,4-dihydro-2H-chromen-6-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7;/h1-2,4,7,12H,3,5-6,11H2;1H |
InChIキー |
AQHYNTDIUPUBEW-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=C1C=C(C=C2)O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane](/img/structure/B11888449.png)
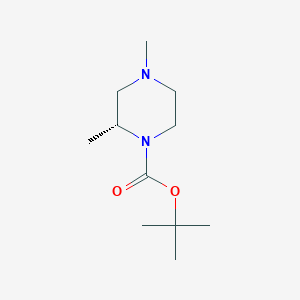
![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
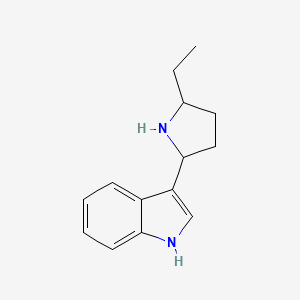
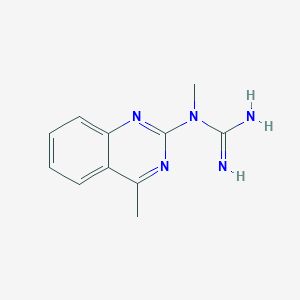
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)
![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
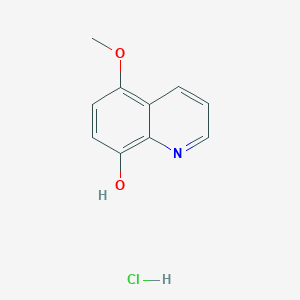
![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
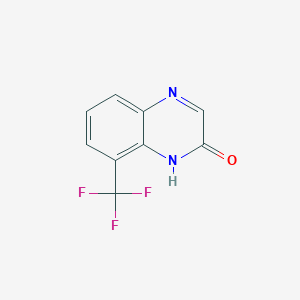

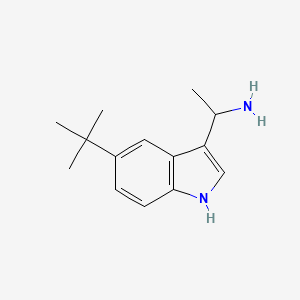
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)
